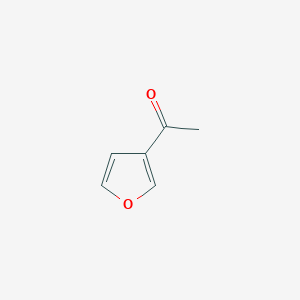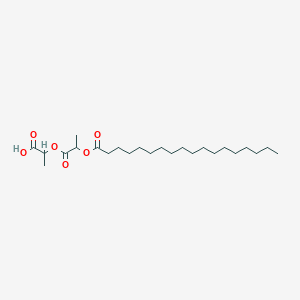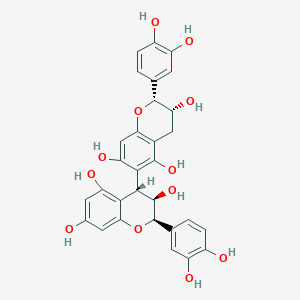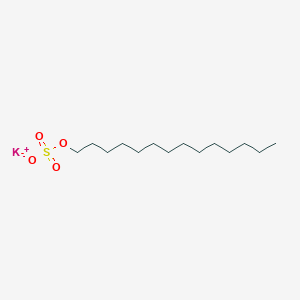
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Overview
Description
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.3236 g/mol This compound is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group .
Mechanism of Action
Target of Action
It has been found to exhibit significant antifungal activity , suggesting that its targets may be components of fungal cells.
Mode of Action
It has been reported to exhibit strong antifungal activity This suggests that it may interact with its targets in a way that inhibits the growth and proliferation of fungi
Biochemical Pathways
Given its antifungal activity , it is likely that it affects pathways crucial for the survival and growth of fungi
Result of Action
It has been reported to exhibit strong antifungal activity , suggesting that it may cause damage to fungal cells, inhibit their growth, or interfere with their metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 5-tert-butyl-2-hydroxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves the use of high-purity reactants and controlled reaction parameters such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-tert-butyl-2-hydroxyphenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and UV stabilizers.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-5-chloro-2-hydroxybenzophenone
- 5-tert-Butyl-2-hydroxybenzophenone
- 3-tert-Butyl-6-hydroxybenzophenone
Uniqueness
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a tert-butyl group and a hydroxyl group on the same phenyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAWULFRQOKLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333730 | |
| Record name | (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10425-05-5 | |
| Record name | (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)






